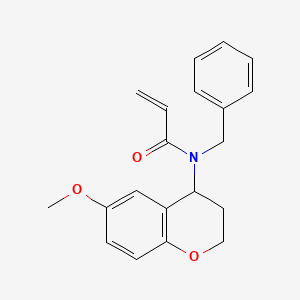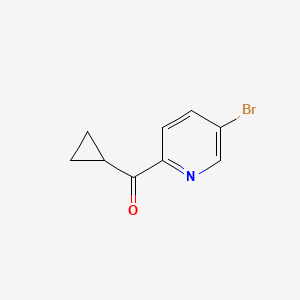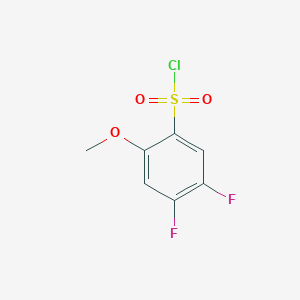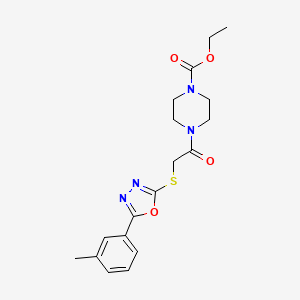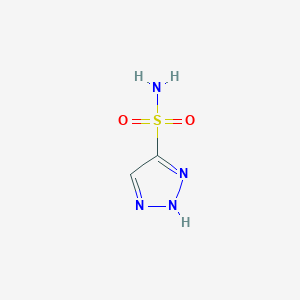
1H-1,2,3-triazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,3-triazole-5-sulfonamide is a type of triazole compound . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
Triazole derivatives can be synthesized via copper (I)-catalyzed azide-alkyne [3 + 2] dipolar cycloaddition reaction (CuAAC) . Another method involves a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The InChI code for a similar compound, 1-methyl-1H-1,2,3-triazole-5-sulfonamide, is 1S/C3H6N4O2S/c1-7-3 (2-5-6-7)10 (4,8)9/h2H,1H3, (H2,4,8,9) .
Chemical Reactions Analysis
Triazole compounds are known to undergo various chemical reactions. For instance, new 2-(phenylsulfonyl)-2H-1,2,3-triazole can be synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 162.17 . It is a powder at room temperature .
Mecanismo De Acción
Target of Action
1H-1,2,3-triazole-5-sulfonamide is a compound that has been found to interact with several biological targets. It has been reported to have antiviral and antibacterial activities, suggesting that it may interact with enzymes or proteins essential to these organisms. For instance, it has been suggested that this compound may interact with the RNA-dependent RNA polymerase (RdRp) of the influenza virus A (H1N1) . In the context of antibacterial activity, it has been shown to inhibit common human pathogenic bacteria .
Mode of Action
The interaction of this compound with its targets leads to changes in the biological processes of the organisms. For instance, it disrupts the replication cycle of viruses, allowing the body to eliminate them more easily . In the case of bacteria, it interacts with microbial enzymes, exerting antibacterial effects . The compound’s ability to form hydrogen bonding and bipolar interactions allows it to interact with these biomolecular targets .
Biochemical Pathways
This compound affects several biochemical pathways. In the context of antiviral activity, it disrupts the replication cycle of viruses . As for its antibacterial activity, it interacts with microbial enzymes, leading to the inhibition of bacterial growth . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
1h-1,2,3-triazoles are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties suggest that this compound may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the growth of viruses and bacteria. It disrupts the replication cycle of viruses , and inhibits the growth of bacteria by interacting with microbial enzymes . These actions lead to the elimination of these organisms from the body.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the introduction of electron-donating groups on the benzene ring in triazole sulfonamide significantly enhances the antibacterial activity of the compound . This suggests that the chemical environment in which this compound acts can influence its efficacy and stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-1,2,3-triazole-5-sulfonamide has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf life. Moreover, it has shown promising results in various biological assays. However, it also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Moreover, its mode of action is not fully understood, which can make it challenging to design experiments to investigate its biological activity.
Direcciones Futuras
There are several future directions for research on 1H-1,2,3-triazole-5-sulfonamide. One direction is to investigate its activity against other enzymes and receptors. Another direction is to study its potential as a diagnostic tool for various diseases. Moreover, it would be interesting to investigate its activity in combination with other drugs to enhance its therapeutic effects. Finally, it would be worthwhile to investigate its activity in vivo to determine its potential as a drug candidate.
Conclusion:
In conclusion, this compound is a promising chemical compound with diverse biological activities. It has shown potential as an anticancer agent, antimicrobial agent, anti-inflammatory agent, and antiviral agent. It has also been investigated for its activity against various enzymes and receptors. Although its mode of action is not fully understood, it has several advantages for lab experiments. Moreover, there are several future directions for research on this compound, which could lead to the development of new drugs for various diseases.
Métodos De Síntesis
There are several methods for the synthesis of 1H-1,2,3-triazole-5-sulfonamide. One of the most commonly used methods is the reaction of sulfonamides with sodium azide in the presence of copper (I) catalyst. This reaction leads to the formation of this compound in good yields.
Aplicaciones Científicas De Investigación
1H-1,2,3-triazole-5-sulfonamide has been extensively studied for its biological activities. It has shown potential as an anticancer agent, antimicrobial agent, anti-inflammatory agent, and antiviral agent. It has also been investigated for its activity against various enzymes such as carbonic anhydrase, cholinesterase, and tyrosinase. Moreover, it has been studied for its potential as a diagnostic tool for various diseases.
Safety and Hazards
1H-1,2,3-triazole-5-sulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Propiedades
IUPAC Name |
2H-triazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2S/c3-9(7,8)2-1-4-6-5-2/h1H,(H2,3,7,8)(H,4,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIIVJKIXMLKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2622018.png)
![4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B2622020.png)
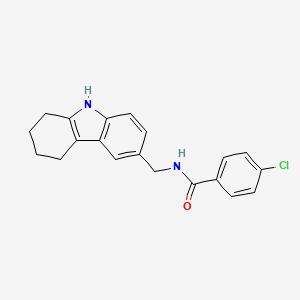
![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridine]](/img/structure/B2622023.png)
![3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2622024.png)
![2-(Furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2622025.png)
